molecular formula C22H20N2O2 B2788509 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine CAS No. 478063-46-6

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2788509
CAS No.: 478063-46-6
M. Wt: 344.414
InChI Key: VBFWAXXXSPAJKZ-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS: 478063-46-6) is a fused heterocyclic compound featuring a furo[2,3-d]pyrimidine core. Key structural attributes include:

  • Core structure: A fused bicyclic system with a furan ring (oxygen-containing) linked to a pyrimidine ring.
  • Substituents: A 4-tert-butylphenoxy group at position 4 of the pyrimidine ring, contributing steric bulk and lipophilicity. A phenyl group at position 6, enhancing aromatic interactions.
  • Molecular formula: C₁₉H₁₈N₂O₂ (calculated based on substituents and core structure).

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFWAXXXSPAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and tert-butylphenoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and tert-butylphenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Furo[2,3-d]pyrimidine Derivatives with Varied Phenoxy/Sulfide Substituents

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Key Properties/Applications
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine 4-tert-butylphenoxy C₁₉H₁₈N₂O₂ 306.36 g/mol High lipophilicity; potential kinase inhibitor
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine 4-chloro-2-methylphenoxy C₁₉H₁₃ClN₂O₂ 348.77 g/mol Electron-withdrawing Cl enhances reactivity; used in synthetic intermediates
4-[(4-Methoxyphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine 4-methoxyphenylsulfanyl C₁₉H₁₄N₂O₂S 334.40 g/mol Sulfur atom increases electron delocalization; explored in material science
4-(2-Methylphenylsulfanyl)-6-phenylfuro[2,3-d]pyrimidine 2-methylphenylsulfanyl C₁₉H₁₄N₂OS 318.39 g/mol Reduced polarity vs. ether analogs; improved membrane permeability

Key Observations :

  • Electronic Effects : Chlorine and sulfanyl groups introduce electron-withdrawing effects, altering reactivity in substitution reactions .

Thieno[2,3-d]pyrimidine Analogs (Heterocyclic Variants)

Compound Name Core Structure Molecular Formula Key Modifications Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine C₂₄H₂₀Cl₂FN₅S Piperazine and dichlorophenyl groups CNS-targeting agents (hypothetical)
N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine C₁₈H₁₁ClF₂N₃S Halogenated aryl amines Anticancer candidates (in vitro studies)

Key Observations :

  • Core Heteroatom: Replacing the furan oxygen with sulfur (thieno analogs) increases electron density, affecting binding to targets like kinases or GPCRs .
  • Bioactivity: Thieno derivatives with halogenated substituents show promise in anticancer research due to enhanced DNA intercalation or enzyme inhibition .

Comparison with Pharmaceutical Derivatives

The compound (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide (described in ) shares the furo[2,3-d]pyrimidine core but incorporates an amino-alcohol side chain. This derivative is crystallized for improved bioavailability, highlighting the importance of substituent engineering in drug design .

Gozanertinib (), an EGFR inhibitor, features a similar core with a hydroxy-phenylethylamino group. Its structural complexity (C₂₉H₂₉N₅O₃) underscores the role of bulky substituents in target specificity .

Structural Trends Influencing Function

  • Lipophilicity : Tert-butyl > chloro-methyl > methoxy-sulfanyl.
  • Electronic Effects : Sulfanyl > ether > chloro in electron withdrawal.
  • Bioactivity: Thieno analogs with halogens or piperazine groups show higher cytotoxicity than furo derivatives .

Biological Activity

4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a furo[2,3-d]pyrimidine core structure with substituents that enhance its chemical properties and biological efficacy.

Chemical Structure and Properties

  • IUPAC Name : 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
  • Molecular Formula : C22H20N2O2
  • Molecular Weight : 344.414 g/mol
  • CAS Number : 478063-46-6

The compound's structure is characterized by a furo[2,3-d]pyrimidine ring system, which is known for its diverse biological activities. The presence of the tert-butyl and phenyl groups contributes to its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anti-inflammatory Effects

The anti-inflammatory potential of furo[2,3-d]pyrimidine derivatives has been explored in various studies. These compounds may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. Although direct studies on this specific compound are sparse, its structural characteristics suggest a possible mechanism of action through modulation of inflammatory mediators.

Case Studies and Research Findings

  • Study on Derivatives : A study involving various furo[2,3-d]pyrimidine derivatives demonstrated significant anti-inflammatory activity in animal models. The results indicated that modifications to the core structure could enhance potency and selectivity against inflammatory markers.
  • Synthesis and Biological Evaluation : Another research effort focused on synthesizing related compounds and evaluating their biological activities. The findings suggested that introducing bulky groups like tert-butyl can enhance lipophilicity and improve cellular uptake, leading to increased biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidineAntimicrobial
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidineAnti-inflammatory

This comparison highlights how structural variations influence biological activity and suggests that further exploration of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine could yield valuable insights into its therapeutic potential.

Q & A

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

  • Methodological Answer:
  • Microsomal Assays: Incubate with liver microsomes (human/rodent) to measure half-life and metabolite profiling.
  • Ames Test: Assess mutagenicity using Salmonella typhimurium strains.
  • In Vivo Toxicity: Dose escalation studies in rodent models (LD₅₀ determination) .

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